![molecular formula C21H32NaO7P B162469 Cytostatin CAS No. 457070-06-3](/img/structure/B162469.png)
Cytostatin
Overview
Description
Cytostatin is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and also acts as a cell adhesion inhibitor . It is part of the fostriecin family of natural products .
Synthesis Analysis
The total synthesis of Cytostatin has been described in detail in several studies . The synthesis process involves a key epoxide-opening reaction to join the two stereotriad units and a single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition .Molecular Structure Analysis
Cytostatin has a complex molecular structure. It is produced by Streptomyces sp. MJ654-NF4 . The molecular weight of Cytostatin is 428.46 and its chemical formula is C21H33O7P .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cytostatin have been studied extensively . The synthetic route provides rapid access to the C4-C6 stereoisomers of the Cytostatin lactone .Scientific Research Applications
Protein Phosphatase 2A Inhibition
Cytostatin has been identified as a potent inhibitor of Protein Phosphatase 2A (PP2A), a critical enzyme involved in the regulation of various cellular processes. Its inhibitory activity against PP2A is significant with an IC50 value of 210 nM .
Anticancer Agent
Due to its specific inhibitory action against PP2A, Cytostatin is considered a promising lead compound for anticancer drug development .
Synthesis and Structural Analysis
The total synthesis of Cytostatin has been achieved through a convergent approach that allows for the detailed study of its structure and the evaluation of its antitumor properties .
Cell Adhesion Inhibition
Cytostatin can inhibit cell adhesion to the extracellular matrix (ECM), which is a crucial step in tumor metastasis. It has shown anti-metastatic activity against B16 melanoma cells in vivo .
Targeting Metastatic Mechanisms
Further studies on Cytostatin’s mechanism have revealed its potential in targeting specific pathways involved in cell adhesion to ECM, providing insights into metastatic inhibition .
Lead Compound for Drug Development
The unique properties of Cytostatin make it a valuable lead compound for the development of new drugs aimed at treating various diseases by modulating enzyme activity or inhibiting metastasis .
Mechanism of Action
Target of Action
Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .
Mode of Action
Cytostatin acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .
Biochemical Pathways
The inhibition of PP2A by Cytostatin affects numerous biological processes, including cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .
Pharmacokinetics
It is known that cytostatin is a water-soluble ester of hexestrol , which suggests that it may have good bioavailability.
Result of Action
Cytostatin’s inhibition of PP2A results in the augmentation of the tumor-killing activity of natural killer (NK) cells . This leads to the suppression of tumor metastasis in animal models .
properties
IUPAC Name |
sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSCXWALSKXSD-IAPNMYKYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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